molecular formula Si2W B075984 TUNGSTEN SILICIDE CAS No. 12039-88-2

TUNGSTEN SILICIDE

Número de catálogo B075984
Número CAS: 12039-88-2
Peso molecular: 240 g/mol
Clave InChI: WQJQOUPTWCFRMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tungsten Silicide is an inorganic compound and a silicide of tungsten. It is an electrically conductive ceramic material . It is used in microelectronics as a contact material, and also as a shunt over polysilicon lines to increase their conductivity and signal speed .


Synthesis Analysis

Tungsten Silicide can be synthesized by simple thermal treatment at 1350 °C for 4 hours in an argon atmosphere . Another method of synthesis involves the use of tungsten and silicon powders using mechanically activated self-propagating high-temperature synthesis .


Molecular Structure Analysis

The structure of the synthesized compound was determined by XRPD analysis . New modifications for WSi2 were proposed and investigated using first-principles calculations within density-functional theory (DFT) .


Chemical Reactions Analysis

Tungsten Silicide can react violently with substances such as strong acids, fluorine, oxidizers, and interhalogens . The reaction of tungsten and silicon forms tungsten disilicide (WSi2) at 1250 °C, and pentatungsten trisilicide (W5Si3) at higher temperatures (1300 to 1400 °C) .


Physical And Chemical Properties Analysis

Tungsten Silicide has a melting point above 2160 °C and appears suitable for operation in extreme conditions . It has low electrical resistivity and good thermal stability . It is also an excellent oxidation-resistant coating .

Aplicaciones Científicas De Investigación

Microelectronics

WSi₂ is extensively used in the microelectronics industry due to its low electrical resistivity and high thermal stability . It serves as a material for gate and interconnect metallization in silicon integrated circuits (SICs). The compound’s ability to form Schottky barriers makes it ideal for use in semiconductor devices .

Ceramics

In the field of ceramics, tungsten silicide contributes to the development of materials that can withstand extreme conditions. Its high melting point above 2160°C makes it suitable for applications that require materials to maintain integrity at high temperatures .

Aerospace Industry

The aerospace industry benefits from WSi₂’s excellent oxidation resistance. It is investigated as a protective coating on tungsten-based alloys, which are often exposed to harsh environmental conditions .

Integrated Circuit Contact Schemes

Tungsten silicide is considered for novel applications in contact schemes for transistors in advanced integrated circuits (ICs). Its properties are advantageous in creating more efficient and durable electronic components .

Silicon-On-Insulator (SOI) Technology

WSi₂ is explored for use in Silicon-On-Insulator technology, where it may serve as buried high conductivity layers. This application is crucial for the advancement of power electronic devices .

High-Temperature Structural Applications

Due to its high melting point and stability, tungsten silicide is suitable for structural applications that operate under high-temperature conditions. This includes components in engines and turbines that are subjected to continuous heat exposure .

Protective Coatings

The compound’s excellent resistance to oxidation is leveraged in creating protective coatings for various industrial applications. These coatings help extend the life of equipment by preventing corrosion and wear .

Material Synthesis Research

In scientific research, WSi₂ is synthesized under controlled conditions to study its crystal structure and predict new modifications. This research has implications for the development of new materials with enhanced properties .

Safety And Hazards

Tungsten Silicide should be handled with care to avoid contact with skin and eyes, dust formation, and inhalation . Prolonged inhalation may cause pulmonary fibrosis known as silicosis . Tungsten compounds may be irritating to the eyes and respiratory tract .

Direcciones Futuras

Tungsten Silicide has potential applications in the field of nanoelectronics and nanophotonics . It is being explored for use in superconducting nanowire single-photon detectors (SNSPDs) for dark matter detection . It is also being studied for its potential use in microelectromechanical systems, where it is mostly applied as thin films for the fabrication of microscale circuits .

Propiedades

InChI

InChI=1S/2Si.W
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJQOUPTWCFRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si].[Si].[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Si2W
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue or gray odorless powder; Insoluble in water; [Alfa Aesar MSDS]
Record name Tungsten disilicide
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Product Name

Einecs 234-909-0

CAS RN

12039-88-2
Record name Tungsten silicide (WSi2)
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Record name Tungsten silicide (WSi2)
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Record name Tungsten silicide (WSi2)
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Record name Tungsten disilicide
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Citations

For This Compound
3,560
Citations
MY Tsai, FM d'Heurle, CS Petersson… - Journal of Applied …, 1981 - pubs.aip.org
… This work reports the detailed studies on the annealing properties of tungsten silicide deposited on poly-Si. Tungsten silicide films of different compositions are studied by He+ -…
Number of citations: 100 pubs.aip.org
KC Saraswat, DL Brors, JA Fair… - IEEE transactions on …, 1983 - ieeexplore.ieee.org
… In this work, we have investiga:ed low-pressure CVD of tungsten silicide thin films for VLSI applications. Physical and electrical properties of the deposited films have been thoroughly …
Number of citations: 143 ieeexplore.ieee.org
JM Molarius, S Franssila, G Drozdy, J Saarilahti - Applied surface science, 1991 - Elsevier
… tungsten silicide films have typically high resistivity and … required thermal budget for tungsten silicide annealing by sputtering … / 0 amends the use of tungsten silicide in practical polycide …
Number of citations: 13 www.sciencedirect.com
X Zhang, A Engel, Q Wang, A Schilling, A Semenov… - Physical Review B, 2016 - APS
… time as derived from the magnetoconductivity was found to be much larger than that of NbN materials, which is most probably due to the amorphous nature of tungsten silicide. The …
Number of citations: 79 journals.aps.org
PJ Codella, F Adar, YS Liu - Applied physics letters, 1985 - pubs.aip.org
… In summary, the Raman microprobe has been used to identify tungsten silicide deposited in 8-l1m-wide by 20-nmthick lines on a crystalline silicon substrate. The observation of the …
Number of citations: 45 pubs.aip.org
G Göltz, J Torres, J Lajzerowicz Jr, G Bomchil - Thin Solid Films, 1985 - Elsevier
… Tungsten silicide films formed via furnace annealing were studied. The tungsten layers were … The purpose of this work is to study the formation of tungsten silicide by reaction between …
Number of citations: 32 www.sciencedirect.com
WR Tonti, JA Fifield, J Higgins… - 2004 IEEE …, 2004 - ieeexplore.ieee.org
… The methodology employed is for a Tungsten Silicide E-Fuse (WSi/sub 2/), but the intention of this paper is to benchmark a qualification plan that can be employed for any E-Fuse, ie …
Number of citations: 89 ieeexplore.ieee.org
TL Martin, V Malhotra, JE Mahan - Journal of electronic materials, 1984 - Springer
Tungsten suicide thin films have been prepared by neutralized ion beam sputtering of the metal onto a polycrystalline silicon layer followed by furnace annealing. The films appear to be …
Number of citations: 26 link.springer.com
Y Shioya, T Itoh, S Inoue, M Maeda - Journal of applied physics, 1985 - pubs.aip.org
… of a CVD tungsten silicide film is … tungsten silicide film deposited at low temperature, and also on behavior after annealing. We have analyzed the stress of the CVD tungsten silicide film …
Number of citations: 61 pubs.aip.org
P Pan, N Hsieh, HJ Geipel Jr, GJ Slusser - Journal of Applied Physics, 1982 - pubs.aip.org
Dopant diffusion in tungsten silicide … The tungsten silicide (350 nm) was prepared by dual electron beam evaporation. The details of the deposition are described in Ref. 4. …
Number of citations: 51 pubs.aip.org

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